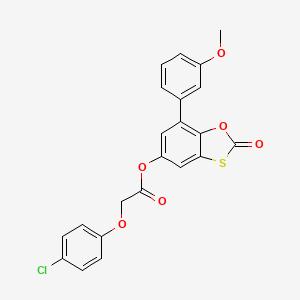
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate is a complex organic compound that features a benzoxathiol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxathiol Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxathiol ring.
Substitution Reactions:
Esterification: The final step involves esterification to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzoxathiol derivatives.
Scientific Research Applications
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Acts as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The benzoxathiol ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds like sulfathiazole and ritonavir share structural similarities and biological activities.
Benzoxazoles: Similar in structure but with different heteroatoms, leading to varied chemical and biological properties.
Uniqueness
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate is unique due to the combination of the benzoxathiol ring with methoxyphenyl and chlorophenoxy groups, which imparts distinct chemical reactivity and biological activity.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H15ClO6S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C22H15ClO6S/c1-26-16-4-2-3-13(9-16)18-10-17(11-19-21(18)29-22(25)30-19)28-20(24)12-27-15-7-5-14(23)6-8-15/h2-11H,12H2,1H3 |
InChI Key |
DUTCWPGMZGAJOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)Cl)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11415383.png)
![2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B11415385.png)

![N-[4-(acetylamino)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11415388.png)
![1-[2-(2-Methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-3-phenylurea](/img/structure/B11415389.png)
![4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11415391.png)
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B11415394.png)
![2-{[(3-methylbenzyl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B11415395.png)
![methyl (2Z)-3-oxo-2-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11415405.png)
![9-(3,4-dimethoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B11415412.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B11415416.png)
![N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B11415424.png)

![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(propan-2-yloxy)propyl]propanamide](/img/structure/B11415439.png)
